4,4-Dichlorobut-3-en-1-ol
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Overview
Description
4,4-Dichlorobut-3-en-1-ol is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dichlorobut-3-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of butadiene, followed by hydrolysis. The reaction typically proceeds as follows:
Chlorination of Butadiene: Butadiene is reacted with chlorine gas to form 3,4-dichlorobut-1-ene.
Hydrolysis: The 3,4-dichlorobut-1-ene is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichlorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4,4-Dichlorobut-3-en-1-al or 4,4-dichlorobutanoic acid.
Reduction: 4-chlorobut-3-en-1-ol or but-3-en-1-ol.
Substitution: 4,4-dihydroxybut-3-en-1-ol or 4,4-diaminobut-3-en-1-ol.
Scientific Research Applications
4,4-Dichlorobut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dichlorobut-3-en-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobut-1-ene: A precursor in the synthesis of 4,4-dichlorobut-3-en-1-ol.
4-Chlorobut-3-en-1-ol: A less chlorinated analog with similar reactivity.
But-3-en-1-ol: A non-chlorinated analog used in similar applications.
Uniqueness
This compound is unique due to its dual chlorine substitution, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
42134-33-8 |
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Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
4,4-dichlorobut-3-en-1-ol |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)2-1-3-7/h2,7H,1,3H2 |
InChI Key |
SWKSVRXPMSGZLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C=C(Cl)Cl |
Origin of Product |
United States |
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